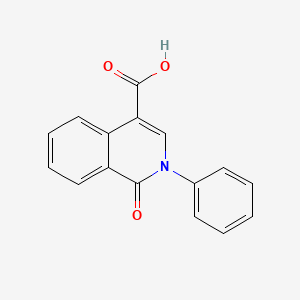

1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H11NO3 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11NO3/c18-15-13-8-4-3-7-12(13)14(9-17-15)16(19)20/h3-9H,(H,17,18)(H,19,20) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 265.27 . It is a powder at room temperature . The melting point is between 296-297 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid derivatives is a topic of interest in organic chemistry due to their potential applications in pharmaceuticals and materials science. Blanco et al. (2006) developed an improved method for the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives, highlighting a synthetic route involving phthalic anhydride aminolysis followed by esterification and heterocyclization through Dieckmann condensation (Blanco, Shmidt, Schapira, & Perillo, 2006). Additionally, Venkov and Ivanov (1996) achieved the synthesis of isoquinolines, including derivatives of the compound of interest, in polyphosphoric acid, demonstrating a convenient one-pot synthesis method (Venkov & Ivanov, 1996).

Pharmacological Applications

The derivatives of this compound have been explored for their potential pharmacological applications. Research by Erickson et al. (1978) on the antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids, including structures related to this compound, indicates potential utility in developing new antiallergic medications (Erickson, Lappi, Rice, Swingle, & Van Winkle, 1978).

Material Science and Catalysis

In material science and catalysis, the structural characteristics of this compound derivatives can be leveraged to design novel catalysts and functional materials. For example, Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for antitumor antibiotic tetrahydroisoquinoline natural products, showcasing the application of these compounds in synthesizing complex molecular structures relevant to drug discovery and development (Li, Wang, Wang, Luo, & Wu, 2013).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Isoquinoline derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Without specific studies on “1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid”, it’s difficult to determine its exact mode of action. Isoquinoline derivatives are known to interact with their targets causing changes that lead to their biological effects .

Biochemical Pathways

Isoquinoline derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Isoquinoline derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

1-oxo-2-phenylisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-13-9-5-4-8-12(13)14(16(19)20)10-17(15)11-6-2-1-3-7-11/h1-10H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALOZOOEIKLLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625179.png)

![N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2625183.png)

![[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile](/img/structure/B2625186.png)

![N-(3-methoxypropyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2625188.png)

![5-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2625190.png)

![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)